
PF-4840154
Overview
Description
PF-4840154 is a pyrimidine derivative discovered by Pfizer at its Sandwich, Kent research center. This compound is a potent and selective activator of both the human and rat TRPA1 channels, with EC50 values of 23 nM and 97 nM, respectively . This compound elicits nociception in a mouse model through TRPA1 activation and is used as a reference agonist of the TRPA1 channel for in-vitro high-throughput screening purposes .
Mechanism of Action
Target of Action
PF-4840154, also known as N-benzyl-4-(2-methylpropylamino)-2-[4-(oxan-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide, is a potent and selective activator of both the human and rat Transient Receptor Potential Ankyrin 1 (TRPA1) channels . TRPA1 channels are members of the transient receptor potential (TRP) cation channel family and are considered attractive targets for pain management .
Mode of Action
This compound interacts with the TRPA1 channels, leading to their activation . This compound elicits nociception (the sensory nervous system’s response to harmful stimuli) in a mouse model through TRPA1 activation . The activation of TRPA1 channels in cancer cells can modulate cell migration and potentially tumor invasion .
Biochemical Pathways
The activation of TRPA1 channels by this compound affects several biochemical pathways. It has been shown to increase intracellular and mitochondrial reactive oxygen species (ROS) levels, disrupt the balance between mitochondrial fission and fusion protein expression, and promote calcium influx, mitochondrial damage, and cell apoptosis . Moreover, it reduces the expression of antioxidant genes and antioxidants .
Result of Action
The activation of TRPA1 channels by this compound leads to various molecular and cellular effects. It enhances intracellular and mitochondrial ROS levels, promotes calcium influx, mitochondrial damage, and cell apoptosis . It also disrupts the balance between mitochondrial fission and fusion protein expression . Moreover, it decreases the expression of antioxidant genes and antioxidants, thereby regulating the cellular oxidative stress response .
Biochemical Analysis
Biochemical Properties
PF-4840154 plays a significant role in biochemical reactions, particularly in the activation of TRPA1 channels . TRPA1 is a member of the transient receptor potential (TRP) cation channel family and is localized in “nociceptors,” where it plays a key role in the transduction of chemical, inflammatory, and neuropathic pain . This compound interacts with these channels, leading to their activation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In particular, it influences cell function by activating TRPA1 channels . This activation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with TRPA1 channels . It exerts its effects at the molecular level by binding to these channels, leading to their activation . This activation can result in changes in gene expression and can influence enzyme activity .
Dosage Effects in Animal Models
This compound elicits TrpA1-mediated nocifensive behaviour in mouse models
Preparation Methods
The synthetic route for PF-4840154 involves the preparation of N-benzyl-4-[(2-methylpropyl)amino]-2-{4-[(oxan-3-yl)methyl]piperazin-1-yl}pyrimidine-5-carboxamide . The reaction conditions and industrial production methods are not explicitly detailed in the available literature, but the compound is typically synthesized in a laboratory setting for research purposes .
Chemical Reactions Analysis
PF-4840154 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pain Models
PF-4840154 has been evaluated in various preclinical pain models to understand its efficacy as an analgesic agent. In studies involving rodent models, it was shown to elicit TRPA1-mediated nocifensive behavior, indicating its potential as a tool for studying pain mechanisms and developing new analgesics .
Comparison with Other Agonists
In comparative studies, this compound has demonstrated superior properties over traditional agonists like mustard oil, which is known for its reactive nature. The non-covalent binding nature of this compound allows for more controlled experimental conditions during high-throughput screening (HTS) assays .
Analgesic Development
Given its selective action on TRPA1, this compound is being explored as a candidate for developing new analgesics targeting specific pain pathways without the side effects associated with broader-spectrum pain medications . Its ability to activate TRPA1 selectively makes it a valuable compound in understanding the role of this channel in various pain states.
Inflammatory Conditions
Research indicates that TRPA1 is implicated not only in pain but also in inflammatory responses. The activation of TRPA1 by this compound may provide insights into its role in inflammatory diseases and could lead to new therapeutic strategies for managing conditions like arthritis or neuropathic pain .
High-Throughput Screening Studies
In a high-throughput screening campaign, this compound was identified as a potent agonist with favorable pharmacokinetic properties, making it suitable for further development as a research tool and potential therapeutic agent .
Structural Insights
Recent studies have provided structural insights into how this compound interacts with the TRPA1 channel at the molecular level. Understanding these interactions can aid in the design of more effective TRPA1 modulators .
Summary Table of Research Findings
Comparison with Similar Compounds
PF-4840154 is unique in its selective activation of the TRPA1 channel compared to other similar compounds. Some similar compounds include ASP-7663 and JT-010, which also target the TRPA1 channel . this compound is superior to allyl isothiocyanate for in-vitro high-throughput screening purposes . The compound’s potency and selectivity make it a valuable tool for studying the TRPA1 channel and its role in pain transduction .
Biological Activity
PF-4840154 is a pyrimidine derivative identified as a potent and selective agonist of the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel. This compound has garnered attention for its role in nociception and its potential applications in pain management. Below, we explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
This compound was developed by Pfizer and is characterized by its non-covalent binding to the TRPA1 channel. It exhibits high potency with effective concentrations (EC50) of 23 nM for human TRPA1 and 97 nM for rat TRPA1 . The mechanism of action involves the activation of TRPA1, which is implicated in the detection of noxious stimuli, including chemical irritants and inflammatory pain .
Key Features:
- Chemical Structure: Pyrimidine derivative
- Potency:
- Human TRPA1: EC50 = 23 nM
- Rat TRPA1: EC50 = 97 nM
- Binding: Non-covalent, selective agonist
Biological Activity and Pharmacological Evaluation
The biological activity of this compound has been extensively studied through various experimental models. Notably, it has been shown to elicit nociceptive responses in mouse models, confirming its role as an effective TRPA1 agonist. This compound serves as a reference in high-throughput screening assays aimed at identifying new TRPA1 modulators .
Table 1: Summary of Biological Activity Studies
Case Study 1: Nociceptive Behavior in Mice
In a study evaluating the nociceptive effects of this compound, researchers administered the compound to wild-type mice and observed significant pain responses compared to control groups. The study highlighted the compound's ability to activate TRPA1 channels effectively, leading to behavioral changes indicative of pain .
Case Study 2: Human Pain Model
A double-blinded clinical trial assessed the pain-inducing effects of this compound in human subjects. Participants received varying doses, and pain levels were measured using a numeric rating scale. Results indicated that this compound reliably induced pain sensations correlating with TRPA1 activation .
Structural Insights
Recent studies have provided structural insights into how this compound interacts with the TRPA1 channel. Using techniques such as limited proteolysis and mass spectrometry, researchers demonstrated that this compound induces conformational changes in TRPA1, which are critical for channel activation .
Table 2: Structural Analysis Findings
Experimental Technique | Findings |
---|---|
Limited Proteolysis | Induced conformational changes in TRPA1 upon treatment with this compound. |
Mass Spectrometry | Confirmed binding interactions between this compound and TRPA1. |
Properties
IUPAC Name |
N-benzyl-4-(2-methylpropylamino)-2-[4-(oxan-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N6O2/c1-20(2)15-27-24-23(25(33)28-16-21-7-4-3-5-8-21)17-29-26(30-24)32-12-10-31(11-13-32)18-22-9-6-14-34-19-22/h3-5,7-8,17,20,22H,6,9-16,18-19H2,1-2H3,(H,28,33)(H,27,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPANZCQXFYBGHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NC=C1C(=O)NCC2=CC=CC=C2)N3CCN(CC3)CC4CCCOC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001029756 | |
Record name | N-Benzyl-4-(isobutylamino)-2-[4-(tetrahydropyran-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001029756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332708-14-1 | |
Record name | N-Benzyl-4-(isobutylamino)-2-[4-(tetrahydropyran-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001029756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-4840154 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR82CU5AC9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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